molecular formula C14H14N2O3S B2653123 3-(1-(2-Methylbenzoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1798540-36-9

3-(1-(2-Methylbenzoyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No. B2653123
M. Wt: 290.34
InChI Key: QECDQQGAKIVZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazolidin-2,4-dione (TZD) is a heterocyclic moiety that consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .


Synthesis Analysis

A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques . The synthesized molecules were then evaluated for their antioxidant, anticancer, and antimicrobial potential .


Molecular Structure Analysis

The molecular structure of similar compounds has been established using physiochemical parameters and spectral techniques such as 1H-NMR, IR, MS, etc .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolidine-2,4-dione derivatives have been studied . The synthesized molecules were then evaluated for their antioxidant, anticancer, and antimicrobial potential .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques .

Scientific Research Applications

Antidiabetic and Antihyperlipidemic Potential

A study on novel thiazolidine-2,4-dione derivatives demonstrated significant anti-hyperglycemic and anti-hyperlipidemic activities, comparable to standard treatments like pioglitazone. These compounds interact with peroxisome proliferator-activated receptor gamma, showcasing their potential in treating diabetes and related lipid disorders (Shrivastava et al., 2016).

Antimicrobial Applications

Several thiazolidine-2,4-dione derivatives exhibit antimicrobial and antifungal activities. One study synthesized novel derivatives showing weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, indicating their potential as antimicrobial agents (Abd Alhameed et al., 2019). Another research focused on compounds with 5-(aminomethylene)thiazolidine-2,4-dione derivatives, which displayed antibacterial and antifungal properties, particularly against strains with pyridine or piperazine moieties (Mohanty et al., 2015).

Anticancer Research

Compounds incorporating thiazolidine-2,4-dione structures have been evaluated for their anticancer potential. A study on (Z)-[(2H-chromen-3-yl)methylene]azolidinones bearing thiazolidine-2,4-dione, rhodanine, or hydantoin scaffolds revealed the ability to modulate growth inhibitory activity against various cancer cell lines, suggesting their use as potential anticancer agents (Azizmohammadi et al., 2013).

Synthetic Methodologies

Research has also focused on the development of efficient synthetic methodologies for these compounds. For instance, a practical synthesis of an important intermediate in biotin synthesis from 4-formyl-3-mesyloxyazetidin-2-one showcases the synthetic utility of thiazolidine-2,4-dione derivatives in preparing complex biomolecules (Kale et al., 2007).

Future Directions

The future directions of research on thiazolidine-2,4-dione derivatives could involve further exploration of their biological activities and potential applications in medicine .

properties

IUPAC Name

3-[1-(2-methylbenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-9-4-2-3-5-11(9)13(18)15-6-10(7-15)16-12(17)8-20-14(16)19/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECDQQGAKIVZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-Methylbenzoyl)azetidin-3-yl)thiazolidine-2,4-dione

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